
Stannane, difluorodipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, difluorodipropyl- is an organotin compound with the chemical formula C6H14F2Sn It is a derivative of stannane (SnH4), where two hydrogen atoms are replaced by fluorine atoms and two by propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, difluorodipropyl- can be synthesized through several methods, including the Stille coupling reaction. This reaction involves the coupling of organotin compounds with halides or pseudohalides under the influence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium fluoride (CsF) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of stannane, difluorodipropyl- typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, difluorodipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Tin oxides (SnO2) and other organotin oxides.
Reduction: Simpler organotin hydrides.
Substitution: Organotin halides with different halogen atoms.
Wissenschaftliche Forschungsanwendungen
Stannane, difluorodipropyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of stannane, difluorodipropyl- involves its ability to participate in transmetalation reactions. In these reactions, the compound transfers its organic groups to a metal center, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include palladium-catalyzed cross-coupling reactions, where the stannane acts as a nucleophile, donating its organic groups to the palladium center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane (SnH4): The parent compound, a simple tin hydride.
Stanene: A two-dimensional material composed of tin atoms arranged in a single layer, similar to graphene.
Organotin Halides: Compounds like tributyltin chloride (C12H27ClSn) and triphenyltin chloride (C18H15ClSn).
Uniqueness
Stannane, difluorodipropyl- is unique due to the presence of both fluorine and propyl groups, which impart distinct chemical properties. The fluorine atoms increase the compound’s reactivity and stability, while the propyl groups enhance its solubility in organic solvents. This combination of properties makes it particularly useful in specialized chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
7304-31-6 |
|---|---|
Molekularformel |
C6H14F2Sn |
Molekulargewicht |
242.88 g/mol |
IUPAC-Name |
difluoro(dipropyl)stannane |
InChI |
InChI=1S/2C3H7.2FH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
XQUCKFKAPUGLSA-UHFFFAOYSA-L |
Kanonische SMILES |
CCC[Sn](CCC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


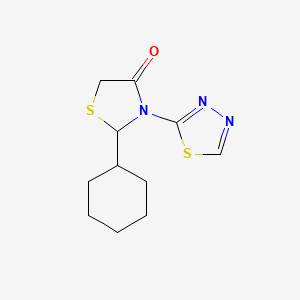

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
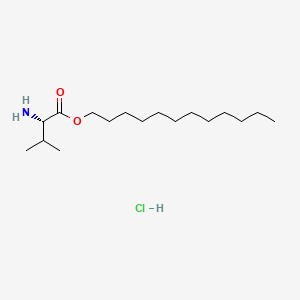
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)

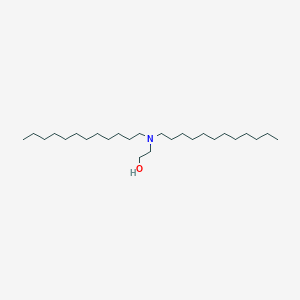

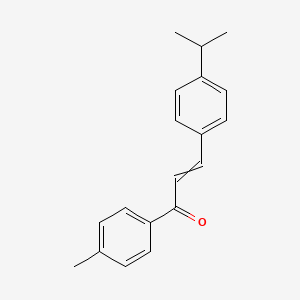
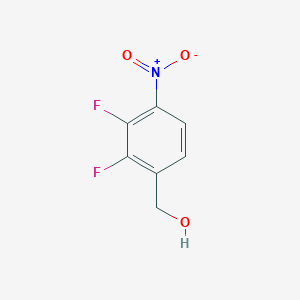
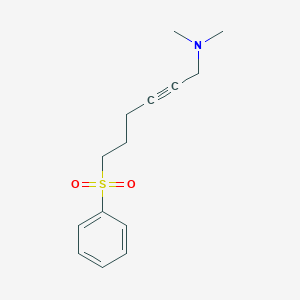
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
